molecular formula C17H14N2O2S B5858799 2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B5858799
M. Wt: 310.4 g/mol
InChI Key: NPIFICATZHJQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a chemical compound used in scientific research. It is a heterocyclic compound that is synthesized through a multi-step process. This compound has been studied extensively for its potential use in various fields, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is not fully understood. However, it is believed to work by inhibiting various enzymes and pathways involved in inflammation and oxidative stress. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases, including cancer and neurological disorders. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde in lab experiments include its potential use in the treatment of various diseases, its ability to reduce inflammation and oxidative stress, and its ability to induce apoptosis in cancer cells. The limitations include its complex synthesis process and its unknown mechanism of action.

Future Directions

There are several future directions for the research of 2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde. These include further studies on its mechanism of action, its potential use in the treatment of neurological disorders, and its use as a potential anticancer agent. Additionally, further studies could be conducted to optimize its synthesis process and to investigate its potential use in other fields, such as materials science and catalysis.

Synthesis Methods

The synthesis of 2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves several steps. The starting material is 2-aminopyridine, which is reacted with benzaldehyde to form a Schiff base. The Schiff base is then reacted with methyl iodide to form the corresponding N-methyl derivative. The N-methyl derivative is then reacted with thioacetic acid to form the thioester, which is then reduced to the thiol. Finally, the thiol is oxidized to form the desired compound.

Scientific Research Applications

2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has been extensively studied for its potential use in various fields of scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

2-benzylsulfanyl-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-12-7-8-15-18-16(14(10-20)17(21)19(15)9-12)22-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIFICATZHJQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=O)SCC3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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